1-(4-chlorobenzyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea
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Overview
Description
1-(4-chlorobenzyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea is a synthetic organic compound that features a unique combination of a chlorobenzyl group, an imidazo[1,2-b]pyrazol moiety, and a urea linkage
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains an imidazo[1,2-a]pyridine moiety , which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . .
Mode of Action
Compounds containing the imidazo[1,2-a]pyridine moiety are known to interact with various targets in the body, leading to a wide range of biological effects .
Biochemical Pathways
The imidazo[1,2-a]pyridine moiety is known to be involved in a wide range of applications in medicinal chemistry , suggesting that it may interact with multiple biochemical pathways.
Result of Action
The imidazo[1,2-a]pyridine moiety is known to have a wide range of applications in medicinal chemistry , suggesting that it may have diverse molecular and cellular effects.
Preparation Methods
The synthesis of 1-(4-chlorobenzyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include:
Formation of the imidazo[1,2-b]pyrazol moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the chlorobenzyl group: This step often involves nucleophilic substitution reactions where a chlorobenzyl halide reacts with a nucleophile.
Formation of the urea linkage: This can be accomplished by reacting an amine with an isocyanate or through the use of phosgene or its derivatives.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(4-chlorobenzyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and carbon dioxide.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-chlorobenzyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Material Science: The compound can be used as a building block for the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Comparison with Similar Compounds
1-(4-chlorobenzyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea can be compared with other similar compounds, such as:
1-(4-chlorobenzyl)-3-(2-(1H-imidazo[1,2-a]pyridin-1-yl)ethyl)urea: This compound features an imidazo[1,2-a]pyridine moiety instead of the imidazo[1,2-b]pyrazol moiety, which may result in different biological activities and properties.
1-(4-chlorobenzyl)-3-(2-(1H-pyrazol-1-yl)ethyl)urea: This compound lacks the imidazo ring, which may affect its binding affinity and selectivity towards molecular targets.
1-(4-chlorobenzyl)-3-(2-(1H-benzimidazol-1-yl)ethyl)urea: This compound contains a benzimidazole moiety, which may impart different chemical and biological properties compared to the imidazo[1,2-b]pyrazol moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which may result in distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O/c1-12-10-15-21(8-9-22(15)20-12)7-6-18-16(23)19-11-13-2-4-14(17)5-3-13/h2-5,8-10H,6-7,11H2,1H3,(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFKZRHKUIOZJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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